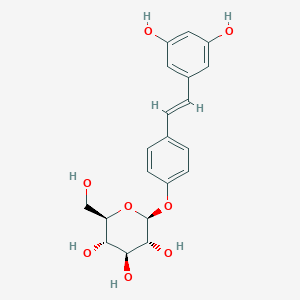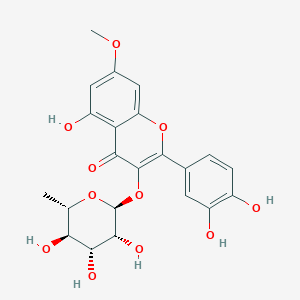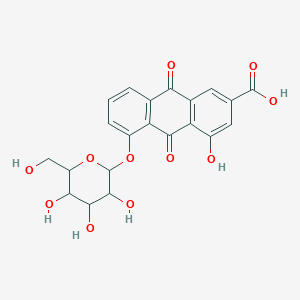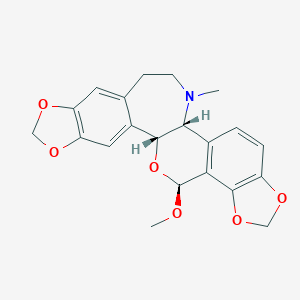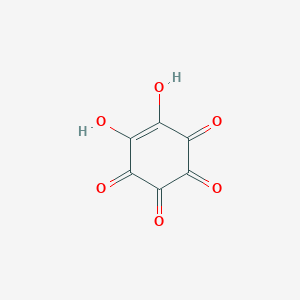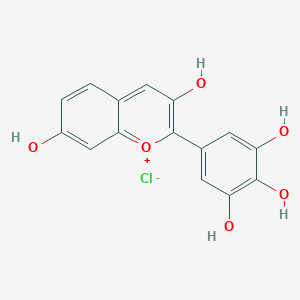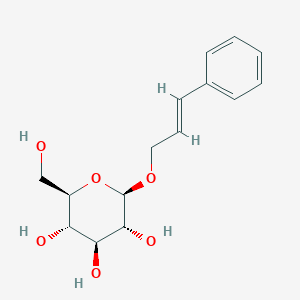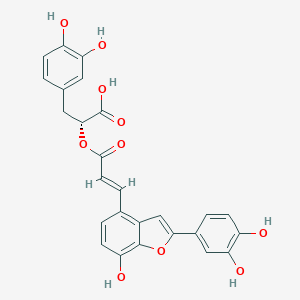
Salvianolic acid C
作用机制
丹酚酸C 通过各种分子靶点和途径发挥其作用:
抗氧化活性: 它清除活性氧,减少细胞中的氧化应激。
抗炎作用: 丹酚酸C 抑制 TLR4-TREM1-NF-κB 途径,减少神经炎症并防止脑缺血损伤.
凋亡调节: 它通过调节信号转导途径促进癌细胞的凋亡.
生化分析
Biochemical Properties
Salvianolic acid C plays a significant role in various biochemical reactions due to its antioxidant and anti-inflammatory properties. It interacts with several enzymes and proteins, including cytochrome P450 enzymes such as CYP2C8 and CYP2J2, where it acts as a non-competitive inhibitor . Additionally, this compound has been shown to interact with proteins involved in the TLR4-TREM1-NF-κB pathway, inhibiting neuroinflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In vascular endothelial cells, it reduces leukocyte-endothelial adhesion and inhibits inflammation . In neuronal cells, this compound has been shown to protect against ischemic injury by reducing neuroinflammation through the TLR4-TREM1-NF-κB pathway . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with multiple biomolecules. It binds to cytochrome P450 enzymes, inhibiting their activity . This compound also modulates the TLR4-TREM1-NF-κB pathway, reducing the expression of pro-inflammatory cytokines and proteins . Additionally, it has been shown to interact with proteins involved in angiogenesis and anti-inflammatory pathways, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has demonstrated stability in various in vitro and in vivo studies, maintaining its antioxidant and anti-inflammatory properties . Long-term studies have shown that this compound can reduce infarct volume and improve neurological deficits in animal models of ischemic stroke
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects against ischemic injury and inflammation . At higher doses, potential toxic or adverse effects may occur, although specific threshold effects and toxicity levels need further exploration . In studies involving cisplatin-induced acute kidney injury, this compound demonstrated dose-dependent protective effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its antioxidant and anti-inflammatory properties. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . Additionally, this compound modulates pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the brain and kidneys, where it exerts its protective effects
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, with evidence suggesting that it may be involved in transcriptional regulation and other cellular processes
准备方法
合成路线和反应条件: 丹酚酸C 的合成涉及多个步骤。一种方法包括用氧化剂、催化剂和加速剂使丹酚酸A 反应生成丹酚酸C 。反应条件通常包括控制温度和特定溶剂,以确保获得所需的产物。
工业生产方法: 对于工业生产,丹酚酸C 的制备方法已得到优化,使其简单且具有成本效益,使其适用于大规模生产。该过程包括在受控条件下将丹酚酸A 与特定试剂混合以生成丹酚酸C .
化学反应分析
反应类型: 丹酚酸C 经历各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰该化合物以增强其治疗特性至关重要。
常见试剂和条件:
氧化: 在受控条件下,使用过氧化氢或高锰酸钾等常见氧化剂氧化丹酚酸C。
还原: 在温和条件下,可以使用硼氢化钠等还原剂还原丹酚酸C。
取代: 取代反应通常涉及亲核试剂或亲电试剂来取代丹酚酸C 中的特定官能团。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,丹酚酸C 的氧化可以导致形成具有增强生物活性的各种氧化衍生物 .
科学研究应用
相似化合物的比较
虽然丹酚酸A 和 B 含量更高,但丹酚酸C 因其特定的分子结构和强大的生物活性而独一无二 .
类似化合物:
丹酚酸A: 以其强大的抗氧化和抗炎特性而闻名。
丹酚酸B: 最丰富的丹酚酸,具有强大的心血管保护作用。
丹酚酸D、E、F、G: 丹酚酸家族的其他成员,具有不同的生物活性.
丹酚酸C 因其独特的调节多种信号通路的特性而脱颖而出,使其成为有希望的治疗应用候选药物。
属性
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O10/c27-17-5-1-13(9-20(17)30)10-23(26(33)34)35-24(32)8-4-14-2-7-19(29)25-16(14)12-22(36-25)15-3-6-18(28)21(31)11-15/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJWPRRNLSHTRY-VURDRKPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341785 | |
| Record name | Salvianolic acid C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115841-09-3 | |
| Record name | Salvianolic acid C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115841093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvianolic acid C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVIANOLIC ACID C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I16H9Z53ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While research is ongoing, SAC has been shown to interact with several key targets:
- TLR4/NF-κB pathway: SAC exhibits anti-inflammatory effects by attenuating the activation of this pathway, particularly in models of periodontitis and acute kidney injury. [, ]
- Keap1/Nrf2/HO-1 signaling: SAC activates this pathway, known for its role in oxidative stress response, demonstrating protective effects against acetaminophen-induced liver injury. []
- AMPK/SIRT1 pathway: Activation of this pathway by SAC contributes to its ability to promote osteogenic differentiation in bone marrow mesenchymal stem cells. []
- TGF-β/Smad pathway: SAC inhibits this pathway, involved in epithelial-mesenchymal transition (EMT), and ameliorates renal tubulointerstitial fibrosis. []
- ACE2 and Spike Protein (2019-nCoV): Research suggests that SAC can bind to both the receptor-binding domain (RBD) of the SARS-CoV-2 Spike protein and the ACE2 receptor, potentially inhibiting viral entry into cells. []
ANone: SAC's interactions with these targets result in a range of downstream effects:
- Anti-inflammatory activity: Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibition of inflammatory signaling pathways. [, , , ]
- Antioxidant activity: Increased production of antioxidant enzymes (e.g., SOD, GPx, HO-1) and reduction in oxidative stress markers (e.g., MDA). [, ]
- Anti-fibrotic activity: Inhibition of EMT, reduced expression of extracellular matrix proteins (e.g., fibronectin, collagen), and attenuation of fibrosis in various organs. [, ]
- Osteogenic differentiation: Promotion of bone formation and increased activity of osteogenic markers (e.g., alkaline phosphatase). []
- Potential antiviral activity: Inhibition of viral entry, possibly by interfering with viral attachment or fusion to host cells. []
ANone:
ANone: SAC, like many phenolic compounds, can be susceptible to degradation under certain conditions. Research indicates:
- Temperature: Elevated temperatures can accelerate degradation. []
- Light: Exposure to strong light can lead to photodegradation. []
ANone: Several strategies can enhance SAC stability:
- Appropriate packaging: Using light-resistant containers and storing at controlled temperatures can minimize degradation. []
- Antioxidant addition: Incorporating antioxidants like Vitamin C or sodium bisulfite in formulations can protect against oxidative degradation. [, ]
- Formulation optimization: Techniques like microencapsulation, nano-formulations, and complexation with cyclodextrins can enhance stability and bioavailability. [, ]
ANone: While SAC exhibits biological activity, the available research focuses primarily on its pharmacological properties, not its catalytic activity.
ANone: Computational methods have played a significant role in understanding SAC:
- Molecular docking: Used to predict binding affinities and interactions of SAC with various targets, like ACE2 and Spike protein, providing insights into potential mechanisms of action. [, , ]
- Virtual screening: Facilitates the identification of potential SAC derivatives with improved pharmacological properties by screening large databases of compounds. [, ]
- QSAR modeling: Establishes relationships between the structural features of SAC and its biological activity, aiding in the design of novel derivatives with enhanced potency and selectivity. []
ANone:
- Number and position of phenolic hydroxyl groups: Crucial for antioxidant activity and interaction with enzymes. [, ]
- Esterification and glycosylation: Can influence solubility, bioavailability, and target selectivity. [, ]
- Modifications to the benzofuran core: May affect interactions with specific amino acid residues in target proteins. []
ANone:
- Controlled porosity osmotic pump tablets: These formulations provide controlled release of SAC, enhancing its therapeutic efficacy and patient compliance. []
- Freeze-dried powder injections: This method preserves SAC's stability and allows for reconstitution before administration. [, ]
ANone: While these aspects are essential for pharmaceutical development, the provided research papers primarily focus on elucidating the pharmacological mechanisms, target interactions, and potential therapeutic applications of Salvianolic acid C. Further research is needed to fully address these aspects.
ANone:
- Early studies: Focused on identifying and characterizing SAC as a key bioactive constituent of Salvia miltiorrhiza, a plant used in Traditional Chinese Medicine. [, , , , , ]
- Recent research: Has shifted towards understanding its molecular mechanisms of action, identifying specific targets, and exploring its therapeutic potential for various diseases. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


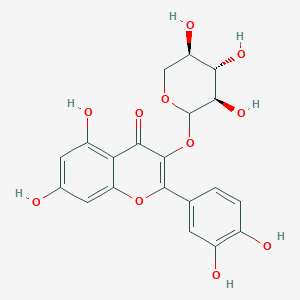
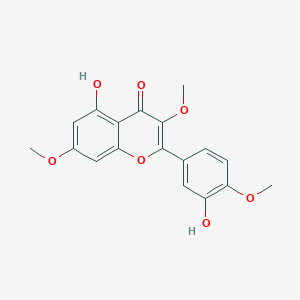
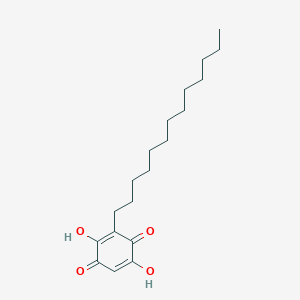
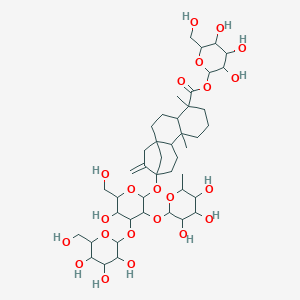
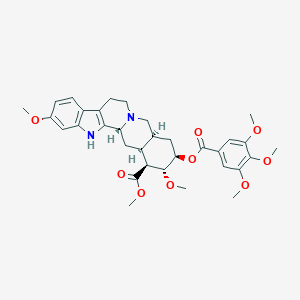
![[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B192255.png)
